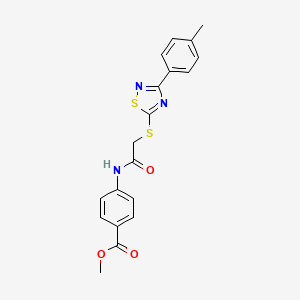

![molecular formula C6H8N2O2 B2487284 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol CAS No. 1558277-46-5](/img/structure/B2487284.png)

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol" belongs to a class of chemicals known for their unique heterocyclic structures which have been of interest due to their potential applications in various fields of chemistry and biology. These compounds are known for their diverse chemical reactions and properties which allow for extensive research and application in synthetic chemistry.

Synthesis Analysis

The synthesis of related compounds, such as 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazines, involves an efficient three-step procedure with good to excellent yields. This process includes treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process promoted by acid media (Abonía et al., 2010).

Molecular Structure Analysis

The crystal and molecular structure of compounds similar to "5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol" have been reported, indicating that these compounds can crystallize in specific systems and possess unique geometrical features. For instance, a related compound was found to crystallize in the monoclinic system, revealing the linear form of the tetrazolo-fused ring system exists in the crystal (Mojzych et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving related compounds include the interaction with phosphorus pentoxide or pentasulfide, leading to the formation of various derivatives. These reactions demonstrate the compounds' versatility and reactivity under different conditions (Khutova et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure and are essential for the application of these compounds in chemical syntheses.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and tautomeric equilibriums, have been explored through various studies. For example, tautomeric equilibrium and the existence of compounds in different forms depending on the conditions have been demonstrated through NMR spectra and theoretical calculations (Mojzych et al., 2014).

Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

A significant area of research involves the synthesis of novel heterocyclic systems that incorporate the pyrazolo[3,2-b][1,3]oxazin-6-ol scaffold. For instance, the study by Mahmoud et al. (2017) focuses on the synthesis of pyrano[2,3-d]pyrimidine and pyrano[2,3-d]pyrimidine-5-one derivatives starting from compounds related to 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol. These derivatives were expected to possess considerable chemical and pharmacological activities, including antioxidant and anticancer activities, highlighting the compound's potential as a precursor for therapeutically relevant molecules (Mahmoud, El-Bordany, & Elsayed, 2017).

Chemical Transformations

Another study by Khutova et al. (2012) examines the chemical transformations of 7-aryl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ols, a compound class closely related to 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol, under the action of phosphorus pentoxide, pentasulfide, and oxychloride. This research provides insights into the chemical behavior and synthetic utility of the pyrazolo[3,2-b][1,3]oxazin-6-ol framework in creating novel compounds with potential applications in various domains, including pharmaceuticals (Khutova et al., 2012).

Novel Heterocycles Synthesis

Li et al. (2007) focused on the synthesis of 2H-3,1-pyrazolo[3,4-e]oxazines and tacrine analogs, demonstrating a new conversion in the Friedlander reaction, which is crucial for the development of new therapeutic agents. This study underscores the versatility of the pyrazolo[3,2-b][1,3]oxazin-6-ol motif in generating compounds with potential for treating neurodegenerative diseases (Li et al., 2007).

Tautomerism and Structural Analysis

Research by Mojzych et al. (2014) introduces new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines with potential anticancer activity, showcasing the structural versatility and biological relevance of the pyrazolo[3,2-b][1,3]oxazin-6-ol skeleton. This study highlights the importance of understanding tautomeric equilibriums and their impact on the biological activity of heterocyclic compounds (Mojzych et al., 2014).

Biological Evaluations and Potential Therapeutic Applications

Research by Srivastava and Singh (2020) explores novel 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives as PDE4 inhibitors. Their study not only evaluates the anti-inflammatory, analgesic, and antimicrobial activities of these compounds but also provides a foundation for further development of treatments for related diseases. This demonstrates the potential of 5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol derivatives in contributing to the discovery of new therapeutic agents (Srivastava & Singh, 2020).

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-8-6(10-4-5)1-2-7-8/h1-2,5,9H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIRNWYMLTVIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=NN21)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

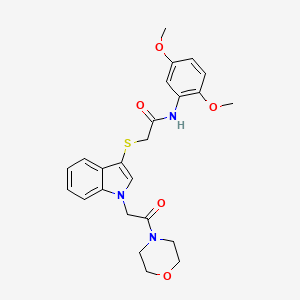

![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)

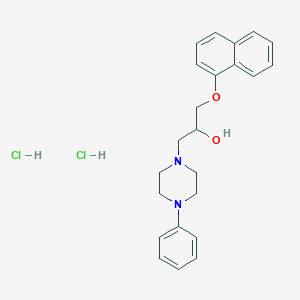

![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)

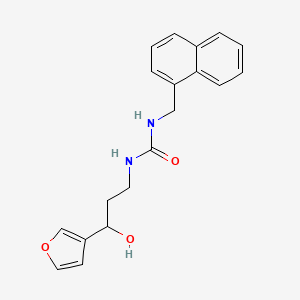

![methyl 6-[4-(3-chlorophenyl)piperazin-1-yl]-4-cyclopropyl-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2487207.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B2487211.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)

![(Z)-4-(diethylamino)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2487214.png)

![6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![7-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2487222.png)

![(E)-N-[[3-(2-Amino-2-oxoethoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2487224.png)